molecular formula C20H23N3O5S B5080005 4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide

4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide

Cat. No.: B5080005
M. Wt: 417.5 g/mol
InChI Key: HAQDQEDHWVVODD-UHFFFAOYSA-N
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Description

This compound, also known as 4- (2- { [2,5-Dioxo-1- (4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, has a molecular formula of C21H25N3O5S . It has an average mass of 431.505 Da and a monoisotopic mass of 431.151489 Da .


Synthesis Analysis

The synthesis of a similar compound, 4- (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide, was reported in the Russian Journal of General Chemistry . The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4- (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound can be found on ChemSpider . It is a complex structure with multiple functional groups, including a pyrrolidinyl group, a benzenesulfonamide group, and a propoxyphenyl group .


Chemical Reactions Analysis

The compound can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides . This reaction is part of its chemical reactivity profile .


Physical and Chemical Properties Analysis

The compound has a pale pink color and forms crystals . Its melting point is between 133-135°C . The IR spectrum shows peaks at 3328, 3230, 1593 (N–H), 1775, 1709 (C=O), 1339, 1154 (S–O), 1107, 1003 (C–O), 905 (S–N), 3070, 1555, 1492, 845 (С6Н4) .

Properties

IUPAC Name

4-[[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-11-28-16-7-5-15(6-8-16)23-19(24)12-18(20(23)25)22-13-14-3-9-17(10-4-14)29(21,26)27/h3-10,18,22H,2,11-13H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDQEDHWVVODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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